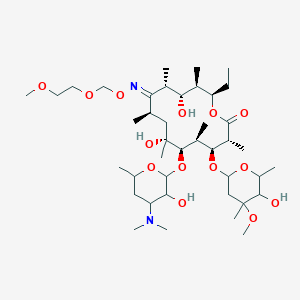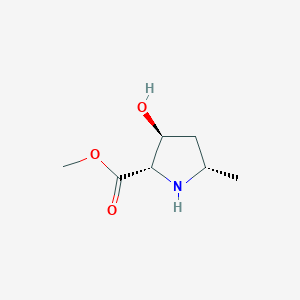
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol is a fluorinated benzyl alcohol derivative. It is characterized by the presence of four fluorine atoms on the benzene ring and a methoxymethyl group at the para position. This compound is often used in synthetic chemistry due to its unique reactivity and stability.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 1,2,4,5-tetrafluorobenzene.
Methoxymethylation: The benzene ring undergoes methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
Reduction: The resulting intermediate is then reduced to form 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
Industrial Production Methods:
Selective Methylation: Another method involves the selective methylation of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol using dimethyl sulfate in the presence of a base.
Purification: The final product is purified through recrystallization or distillation to achieve high purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrocarbons.
Substitution Products: Various substituted benzyl alcohols.
Chemistry:
- Used as a reagent in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated compounds.
Biology:
- Utilized in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol: Similar structure but without the deuterium labeling.
2,3,5,6-Tetrafluoro-4-methoxybenzyl Alcohol: Lacks the methoxymethyl group.
2,3,5,6-Tetrafluorobenzyl Alcohol: Lacks both the methoxymethyl and deuterium labeling.
Uniqueness:
- The presence of deuterium labeling in 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol makes it particularly useful in isotopic labeling studies and tracer experiments.
- The combination of fluorine atoms and the methoxymethyl group provides unique reactivity and stability, distinguishing it from other similar compounds .
Properties
CAS No. |
1386987-94-5 |
|---|---|
Molecular Formula |
C₉H₅D₃F₄O₂ |
Molecular Weight |
227.17 |
Synonyms |
2,3,5,6-Tetrafluoro-4-(methoxy-d3-methyl)benzenemethanol, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)




![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)

